Vidarabine monohydrate is a nucleoside analog where the D-ribose sugar moiety of adenosine is replaced by D-arabinose. [] Its structure closely resembles that of adenosine, a naturally occurring purine nucleoside crucial for various cellular processes. The presence of D-arabinose instead of D-ribose is key to its biological activity. []
Vidarabine monohydrate itself is a prodrug that requires intracellular phosphorylation to exert its biological activity. [] The active metabolite, araATP, competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by viral DNA polymerase. [] This incorporation terminates further DNA synthesis, effectively inhibiting viral replication.
Calcium oxalate monohydrate (COM) crystallization is a model system used to study pathological mineralization, a process relevant to various diseases. [] Vidarabine monohydrate, along with chondroitin sulfate, serum albumin, and transferrin, has been studied for its ability to inhibit COM crystal growth. [] Research suggests these inhibitors influence crystal morphology by preferentially adsorbing to specific crystallographic faces of COM. [] Understanding these interactions can contribute to developing strategies for regulating crystal growth in pathological conditions.
Vidarabine has been reported to inhibit cardiac type 5 adenylyl cyclase. [] While its efficacy in suppressing atrial fibrillation and improving congestive heart failure has been demonstrated in mice models, further research is needed to understand its clinical utility and potential cardio-protective effects. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7